4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one features a complex pyrrolidinone core with distinct substituents:
- Furan-2-yl moiety at position 5, enhancing electron-rich character and hydrogen-bonding capacity.
- 3-Hydroxy group on the pyrrolidinone ring, critical for hydrogen bonding and solubility.
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions .
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-22(2)7-8-23-18(15-4-3-9-27-15)17(20(25)21(23)26)19(24)13-5-6-14-16(12-13)29-11-10-28-14/h3-6,9,12,18,24H,7-8,10-11H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEPFLSRTGTVFY-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one , often referred to as compound 1 , is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound 1 has a complex structure that includes a pyrrole ring, a furan moiety, and a benzo[dioxine] core. Its molecular formula is , with a molecular weight of approximately 451.47 g/mol . The presence of various functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research on compound 1 has primarily focused on its potential as an inhibitor of protein tyrosine phosphatase (PTP) enzymes, which play crucial roles in cellular signaling pathways. The inhibition of these enzymes is linked to various therapeutic effects, particularly in metabolic disorders and cancer.
The proposed mechanism involves the binding of compound 1 to the active site of PTPs, leading to the modulation of insulin signaling pathways and potentially improving metabolic conditions such as obesity and type II diabetes. The structural features of compound 1 allow it to interact effectively with the enzyme's active site, altering its catalytic activity.
In Vitro Studies
Several studies have investigated the biological activity of compound 1:
- PTP Inhibition : In vitro assays demonstrated that compound 1 exhibits significant inhibitory activity against PTP1B and TCPTP, with calculated EC50 values indicating its potency as an inhibitor .
- Cellular Effects : Treatment of cultured adipocytes with compound 1 resulted in enhanced insulin sensitivity and glucose uptake, suggesting its potential utility in managing metabolic syndrome .
Case Studies
A notable case study involved testing compound 1 in animal models of obesity. The results indicated a reduction in body weight and improved glucose tolerance in treated animals compared to controls. These findings support the hypothesis that compound 1 may be beneficial for treating obesity-related disorders.
Data Tables
| Biological Activity | EC50 Value (µM) | Effect |
|---|---|---|
| PTP1B Inhibition | 0.45 | Significant inhibition |
| TCPTP Inhibition | 0.60 | Moderate inhibition |
| Insulin Sensitivity | N/A | Enhanced glucose uptake |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Substituent Flexibility: The dimethylaminoethyl group in the target compound distinguishes it from analogues with morpholinoethyl () or pyridinylmethyl () chains. These substituents influence solubility and pharmacokinetics .
- Aromatic vs. Aliphatic Groups : Replacement of furan-2-yl with phenyl (e.g., 8o ) reduces electron-richness and may alter binding affinity in biological systems .
- Impact of Polar Groups: Compounds with methoxy or amino substituents (e.g., 15l) exhibit higher melting points due to enhanced intermolecular hydrogen bonding .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s 3-hydroxy group would show a broad peak near 3200–3500 cm⁻¹, while the carbonyl (C=O) of the pyrrolidinone and dihydrobenzodioxine groups would absorb at ~1700 cm⁻¹ .
- NMR Data: The dimethylaminoethyl chain’s protons would resonate as a triplet (δ ~2.5 ppm for N-CH₂-CH₂-N) and singlet (δ ~2.2 ppm for N(CH₃)₂), distinct from morpholinoethyl analogues (δ ~3.5 ppm for morpholine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
